molecular formula C10H13Cl2NO B13305792 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13305792
M. Wt: 234.12 g/mol
InChI Key: HZZVXYNSMZOBMA-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 1-(3,4-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[1-(3,4-dichlorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

HZZVXYNSMZOBMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCCO

Origin of Product

United States

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